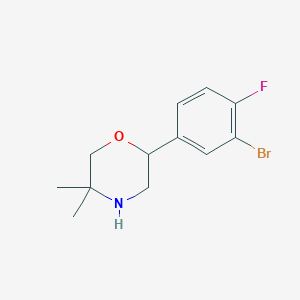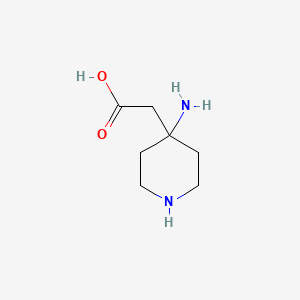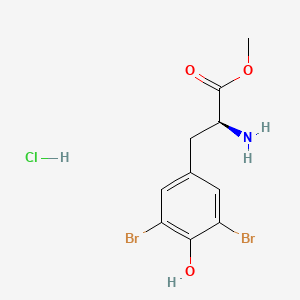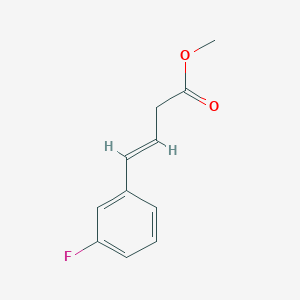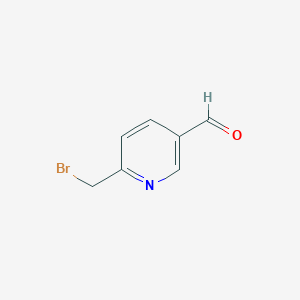
6-Bromomethyl-3-pyridinecarboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromomethyl-3-pyridinecarboxaldehyde is an organic compound with the molecular formula C7H6BrNO It is a derivative of pyridine, where the 3-position is substituted with a formyl group and the 6-position is substituted with a bromomethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromomethyl-3-pyridinecarboxaldehyde typically involves the bromination of 3-pyridinecarboxaldehyde. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, where the bromine radical generated from NBS attacks the methyl group at the 6-position of the pyridine ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification processes such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
6-Bromomethyl-3-pyridinecarboxaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Conducted in aqueous or organic solvents under acidic or basic conditions.
Reduction: Performed in anhydrous solvents under inert atmosphere to prevent oxidation of the reducing agent.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: 6-Bromomethyl-3-pyridinecarboxylic acid.
Reduction: 6-Bromomethyl-3-pyridinecarbinol.
科学的研究の応用
6-Bromomethyl-3-pyridinecarboxaldehyde has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Employed in the preparation of fluorescent materials and sensors.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Biological Studies: Used in the synthesis of biologically active compounds for studying enzyme interactions and cellular processes.
作用機序
The mechanism of action of 6-Bromomethyl-3-pyridinecarboxaldehyde depends on its application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation and reduction reactions, the aldehyde group undergoes electron transfer processes, leading to the formation of the corresponding carboxylic acid or alcohol.
類似化合物との比較
Similar Compounds
3-Pyridinecarboxaldehyde: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
6-Chloromethyl-3-pyridinecarboxaldehyde: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and selectivity in chemical reactions.
6-Methyl-3-pyridinecarboxaldehyde: Lacks the halogen substituent, resulting in different chemical properties and reactivity.
Uniqueness
6-Bromomethyl-3-pyridinecarboxaldehyde is unique due to the presence of both the bromomethyl and aldehyde functional groups, which allow it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
特性
分子式 |
C7H6BrNO |
|---|---|
分子量 |
200.03 g/mol |
IUPAC名 |
6-(bromomethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H6BrNO/c8-3-7-2-1-6(5-10)4-9-7/h1-2,4-5H,3H2 |
InChIキー |
NMNJWXQEKPTCSN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1C=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13080397.png)




![1-[(3-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13080433.png)
